molecular formula C18H20FN3OS B2771169 4-(2-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide CAS No. 496776-80-8

4-(2-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide

Cat. No. B2771169
CAS RN: 496776-80-8
M. Wt: 345.44
InChI Key: MINBUPYKDYNGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • 4-(2-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide (CAS No. 496776-80-8) is a chemical compound with a molecular weight of 345.44 g/mol .
  • Synonyms include:
    • CTK7A4776 .

Molecular Structure

  • Boiling Point : Information not available .

Physical and Chemical Properties

  • Purity : 95% (as per one of the sources) .

Scientific Research Applications

Antiviral and Antimicrobial Activities

  • Antiviral and Antimicrobial Applications : New derivatives of piperazine, including carbothioamides, have been synthesized for their biological interest. These compounds have exhibited promising antiviral activities, particularly against Tobacco mosaic virus (TMV), and potent antimicrobial activity (Reddy et al., 2013).

Radioligand Development for Neurotransmitter Studies

  • Development of PET Radioligands : Piperazine derivatives have been utilized in the study of serotonergic neurotransmission through positron emission tomography (PET). Compounds like [18F]p-MPPF, a 5-HT1A antagonist, are significant in this field for studying neurotransmitter dynamics (Plenevaux et al., 2000).

Synthesis and Characterization for Various Biological Applications

  • Synthesis and Characterization for Biological Research : Various piperazine-based heterocyclic compounds, including carbothioamides, have been synthesized and characterized, showing significant antimicrobial activities (Ozdemir et al., 2017).

Potential Use in Dopamine Transporter Studies

  • Research in Dopamine Transporter Inhibition : Studies have been conducted on compounds structurally related to piperazines for their potential in treating cocaine abuse through dopamine transporter inhibition (Hsin et al., 2002).

Application in Antimicrobial Drug Synthesis

  • Antimicrobial Drug Development : Novel N-aryl piperazine-1-carboxamide or -carbothioamide derivatives have shown potential antimicrobial activity, highlighting their importance in the synthesis of new antimicrobial agents (Babu et al., 2015).

Safety and Hazards

  • This compound is not intended for human or veterinary use; it is for research purposes only.
  • For detailed safety information, please refer to the provided Safety Data Sheet (SDS) .

properties

IUPAC Name

4-(2-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c1-23-15-8-6-14(7-9-15)20-18(24)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINBUPYKDYNGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide

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